molecular formula C8H4F3NO2 B1593293 2-Hydroxy-5-(trifluoromethoxy)benzonitrile CAS No. 875664-40-7

2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Cat. No. B1593293
M. Wt: 203.12 g/mol
InChI Key: GOAVRYAOBXORSY-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H4F3NO2 . It has an average mass of 203.118 Da and a monoisotopic mass of 203.019409 Da . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-(trifluoromethoxy)benzonitrile” consists of a benzonitrile core with a trifluoromethoxy group and a hydroxy group attached to the benzene ring . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

“2-Hydroxy-5-(trifluoromethoxy)benzonitrile” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Organic Synthesis

  • A study demonstrates the acid-catalyzed direct-amidation-dehydrocyclization of 2-hydroxy-acetophenones to benzoxazoles via a one-pot sustainable synthesis, employing hydroxylamonium salts as amidation agents. The reaction shows high selectivity under mild conditions, suggesting a potential pathway for synthesizing benzoxazole derivatives that may involve similar chemical structures to 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (Rancan et al., 2015).

Fluorescence Probes

  • Novel fluorescence probes for detecting highly reactive oxygen species (hROS) have been developed, showcasing the significance of hydroxy and amino phenoxy xanthen-3-on-9-yl derivatives. These findings may inform the design of probes involving 2-Hydroxy-5-(trifluoromethoxy)benzonitrile or related compounds for biological and chemical applications (Setsukinai et al., 2003).

Catalysis

  • Cobalt corroles have been evaluated as efficient catalysts for the reduction of dioxygen, with studies focusing on their oxidation state and catalytic activity. Such research highlights the relevance of fluoroaromatics in designing catalysts for oxygen reduction reactions, potentially including compounds like 2-Hydroxy-5-(trifluoromethoxy)benzonitrile (Kadish et al., 2008).

Safety And Hazards

“2-Hydroxy-5-(trifluoromethoxy)benzonitrile” may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVRYAOBXORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641075
Record name 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(trifluoromethoxy)benzonitrile

CAS RN

875664-40-7
Record name 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-40-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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